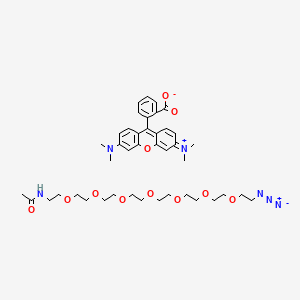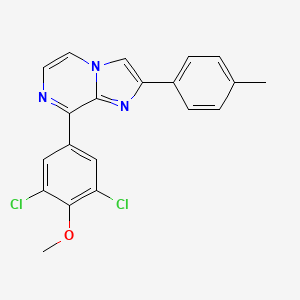
Tubulin polymerization-IN-48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-48 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing key roles in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-48 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Key Intermediates: This may involve the use of reagents such as tert-butyl nitrite and sodium azide for azide formation.
Coupling Reactions: Final coupling reactions often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Tubulin polymerization-IN-48 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and to develop new cancer therapies by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Drug Delivery: It is used in nanoparticle drug delivery systems to enhance the delivery and efficacy of anticancer drugs.
Cell Biology: It is used to investigate the roles of microtubules in various cellular processes, such as intracellular transport and cell signaling.
Neuroscience: It is used to study the effects of microtubule disruption on neuronal function and to develop treatments for neurodegenerative diseases.
Mechanism of Action
Tubulin polymerization-IN-48 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Promotes tubulin polymerization and stabilizes microtubules, preventing their depolymerization.
Vinblastine: Binds to tubulin and inhibits microtubule assembly.
Uniqueness
Tubulin polymerization-IN-48 is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its ability to selectively target the colchicine-sensitive site of tubulin makes it a valuable tool for studying microtubule dynamics and developing targeted cancer therapies .
Properties
Molecular Formula |
C20H15Cl2N3O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
8-(3,5-dichloro-4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-3-5-13(6-4-12)17-11-25-8-7-23-18(20(25)24-17)14-9-15(21)19(26-2)16(22)10-14/h3-11H,1-2H3 |
InChI Key |
LOQRRCBKTOIFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)


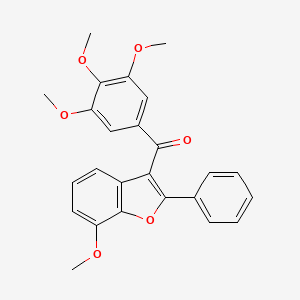

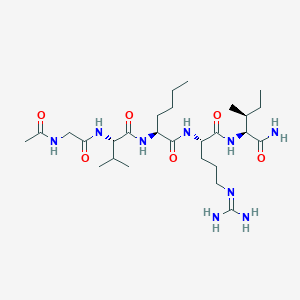
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
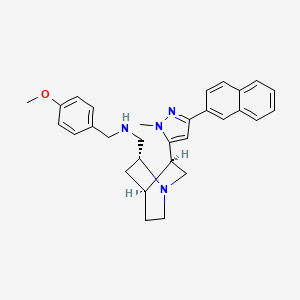
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
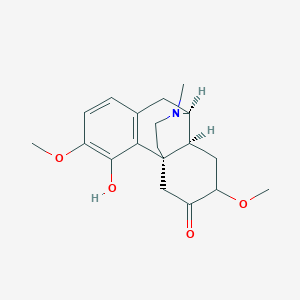
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)

